molecular formula C19H13Cl2NO6S2 B3559154 3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

Cat. No.: B3559154
M. Wt: 486.3 g/mol
InChI Key: WAGGEVRCGWUISP-UHFFFAOYSA-N
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Description

The compound “3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is attached to a sulfonyl-amino group. This group is further connected to a 3,4-dichlorophenyl sulfonyl group .


Molecular Structure Analysis

The molecular formula of this compound is C13H9Cl2NO4S, and its molecular weight is 346.19 . The structure includes a benzoic acid group, a sulfonyl-amino group, and a 3,4-dichlorophenyl sulfonyl group .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can pose risks. For example, 3,4-dichlorophenyl isocyanate, a related compound, is classified as an extremely hazardous substance in the United States . It’s an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Properties

IUPAC Name

3-[[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6S2/c20-17-8-7-15(11-18(17)21)29(25,26)14-5-2-6-16(10-14)30(27,28)22-13-4-1-3-12(9-13)19(23)24/h1-11,22H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGGEVRCGWUISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid
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3-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

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